4,5-Dichloro-2-fluoromandelic acid
Overview
Description
4,5-Dichloro-2-fluoromandelic acid is an organic compound with the molecular formula C8H5Cl2FO3 and a molecular weight of 239.02 g/mol. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a mandelic acid backbone. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-fluoromandelic acid typically involves the chlorination and fluorination of mandelic acid derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes utilize microreactors to control reaction parameters precisely, allowing for the safe handling of reactive intermediates and the production of high-purity products . The use of automated systems and advanced monitoring techniques further optimizes the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-fluoromandelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to achieve desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from the reactions of this compound include substituted mandelic acids, alcohols, amines, and quinones. These products have significant applications in organic synthesis and serve as intermediates for the production of pharmaceuticals and agrochemicals .
Scientific Research Applications
4,5-Dichloro-2-fluoromandelic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating biological processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-fluorobenzoic acid: This compound shares a similar structure but lacks the mandelic acid backbone, resulting in different chemical properties and applications.
2,4,5-Trifluorobenzoic acid: Another related compound with multiple fluorine atoms, used in similar applications but with distinct reactivity and synthesis routes.
Uniqueness
4,5-Dichloro-2-fluoromandelic acid is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms on the mandelic acid backbone. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(4,5-dichloro-2-fluorophenyl)-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c9-4-1-3(7(12)8(13)14)6(11)2-5(4)10/h1-2,7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVJVRIFVMVHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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